molecular formula C25H29N3O7 B568272 Z-Ala-Pro-Tyr-OH CAS No. 112898-29-0

Z-Ala-Pro-Tyr-OH

Cat. No.: B568272
CAS No.: 112898-29-0
M. Wt: 483.521
InChI Key: BZZSGOXWDYSEQB-NDXORKPFSA-N
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Description

Z-Ala-Pro-Tyr-OH: is a synthetic peptide composed of three amino acids: alanine, proline, and tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Ala-Pro-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid, tyrosine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, proline, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated for the addition of alanine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Z-Ala-Pro-Tyr-OH can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine, a process that can be catalyzed by enzymes or chemical oxidants.

    Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues, altering the peptide’s structure and function.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids through chemical or enzymatic methods.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peroxidase enzymes.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Enzymes such as transpeptidases or chemical reagents like carbodiimides.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Reduced forms of the peptide with altered functional groups.

    Substitution: Peptides with modified amino acid sequences.

Scientific Research Applications

Z-Ala-Pro-Tyr-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide with specific biological functions.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of Z-Ala-Pro-Tyr-OH depends on its specific application. In general, peptides like this compound can interact with biological targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition, receptor activation, or changes in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Z-Ala-Pro-Gly-OH: A similar tripeptide with glycine instead of tyrosine.

    Z-Ala-Pro-Leu-OH: A tripeptide with leucine replacing tyrosine.

    Z-Ala-Pro-Phe-OH: A tripeptide with phenylalanine in place of tyrosine.

Uniqueness

Z-Ala-Pro-Tyr-OH is unique due to the presence of tyrosine, which imparts specific chemical and biological properties. Tyrosine’s aromatic side chain can participate in π-π interactions, hydrogen bonding, and can be a target for phosphorylation, making this compound particularly valuable in studies involving protein interactions and signaling pathways.

Properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O7/c1-16(26-25(34)35-15-18-6-3-2-4-7-18)23(31)28-13-5-8-21(28)22(30)27-20(24(32)33)14-17-9-11-19(29)12-10-17/h2-4,6-7,9-12,16,20-21,29H,5,8,13-15H2,1H3,(H,26,34)(H,27,30)(H,32,33)/t16-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZSGOXWDYSEQB-NDXORKPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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